An In-depth Technical Guide to 8-Bromo-6-iodoquinoline: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 8-Bromo-6-iodoquinoline: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 8-Bromo-6-iodoquinoline, a halogenated quinoline derivative with significant potential in medicinal chemistry and materials science. Due to the limited publicly available experimental data on this specific compound, this document synthesizes information from closely related analogues to project its physicochemical properties, propose robust synthetic routes, and explore its potential applications, particularly in the realm of drug discovery.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively investigated and developed as therapeutic agents for various diseases, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of halogen substituents, such as bromine and iodine, onto the quinoline core allows for the fine-tuning of a compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and target-binding affinity. This makes halogenated quinolines, like 8-Bromo-6-iodoquinoline, attractive targets for the development of novel therapeutic agents.[2]
Physicochemical Properties: An Estimation Based on Analogues
Table 1: Estimated Physicochemical Properties of 8-Bromo-6-iodoquinoline
| Property | Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₉H₅BrIN | Based on the chemical structure. |
| Molecular Weight | 333.95 g/mol | Calculated from the molecular formula. For comparison, 2,8-Dibromo-6-iodoquinoline has a molecular weight of 412.85 g/mol .[3] |
| Melting Point (°C) | 90 - 110 | 6-Iodoquinoline has a melting point of 86-90 °C.[4] The presence of an additional bromine atom at the 8-position is expected to increase the melting point due to increased molecular weight and intermolecular forces. |
| Boiling Point (°C) | > 300 | 6-bromo-8-iodoquinolin-2(1H)-one has a predicted boiling point of 448.6±45.0 °C.[5] While this is a different derivative, it suggests a high boiling point for the parent quinoline. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Halogenated aromatic compounds are generally lipophilic. 8-Nitroquinoline is slightly soluble in water but soluble in ethanol, ether, benzene, and chloroform.[6] |
| pKa | 3.5 - 4.5 | The quinoline nitrogen is basic. The presence of electron-withdrawing halogens is expected to decrease the pKa compared to unsubstituted quinoline (pKa ≈ 4.9). |
| LogP | 4.0 - 5.0 | The XLogP3 for 2,8-Dibromo-6-iodoquinoline is 4.6.[3] This suggests a high lipophilicity for 8-Bromo-6-iodoquinoline. |
Proposed Synthetic Strategies
The synthesis of 8-Bromo-6-iodoquinoline can be approached through multi-step sequences starting from commercially available precursors. Below are two plausible synthetic routes.
Route 1: Late-Stage Halogenation
This strategy involves the synthesis of a common quinoline precursor followed by sequential halogenation.
Caption: Proposed Synthetic Route 1 for 8-Bromo-6-iodoquinoline.
Experimental Protocol (Hypothetical):
-
Synthesis of 8-Bromoquinoline: 8-Bromoquinoline can be synthesized via several established methods, such as the Skraup synthesis from 2-bromoaniline, glycerol, sulfuric acid, and an oxidizing agent.[7]
-
Iodination of 8-Bromoquinoline: The subsequent iodination at the 6-position can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid. The reaction conditions would need to be carefully optimized to favor mono-iodination at the desired position.
Route 2: Halogenated Aniline Precursor
This approach utilizes a pre-halogenated aniline as a starting material.
Caption: Proposed Synthetic Route 2 for 8-Bromo-6-iodoquinoline.
Experimental Protocol (Hypothetical):
-
Preparation of 2-Bromo-4-iodoaniline: This starting material can be synthesized from commercially available anilines through sequential halogenation reactions.
-
Cyclization to 8-Bromo-6-iodoquinoline: The 2-bromo-4-iodoaniline can then be subjected to a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, to construct the quinoline ring system.[8] This would involve reaction with glycerol, an acid catalyst, and an oxidizing agent.
Potential Applications in Drug Discovery and Research
The unique substitution pattern of 8-Bromo-6-iodoquinoline suggests several potential applications, primarily driven by the known biological activities of related halogenated quinolines.
Anticancer Activity
Numerous bromo- and iodo-substituted quinolines have demonstrated significant anticancer properties.[9] The presence of halogens can enhance interactions with biological targets and improve pharmacokinetic properties. For instance, various bromo-derivatives of 8-substituted quinolines have shown potent antiproliferative activity against several cancer cell lines.[9] It is hypothesized that 8-Bromo-6-iodoquinoline could exhibit similar or enhanced cytotoxic effects and may warrant investigation as a potential anticancer agent.
Antimicrobial and Antiparasitic Agents
The quinoline scaffold is a cornerstone in the development of antimicrobial and antiparasitic drugs.[2] Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Structurally related bromo-substituted quinolinones have shown promise as antitrypanosomal agents.[2] Therefore, 8-Bromo-6-iodoquinoline could serve as a valuable scaffold for the development of new anti-infective agents.
Chemical Probes and Building Blocks
The bromine and iodine atoms on the quinoline ring provide reactive handles for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes 8-Bromo-6-iodoquinoline a versatile building block for the synthesis of more complex molecules and chemical probes to investigate biological pathways.[10]
Conclusion and Future Directions
8-Bromo-6-iodoquinoline represents an intriguing yet underexplored molecule with considerable potential in medicinal chemistry and materials science. This guide has provided a theoretical framework for its physicochemical properties, outlined plausible synthetic strategies, and highlighted its potential applications based on the well-established pharmacology of related halogenated quinolines. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. The insights gained from such studies could pave the way for the development of novel therapeutics and advanced materials.
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